molecular formula C8H14O3 B126765 Methyl 3-oxoheptanoate CAS No. 39815-78-6

Methyl 3-oxoheptanoate

Cat. No.: B126765
CAS No.: 39815-78-6
M. Wt: 158.19 g/mol
InChI Key: CZTKGERSDUGZPQ-UHFFFAOYSA-N
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Description

Methyl 3-oxoheptanoate: is an organic compound with the molecular formula C8H14O3 . It is a colorless to pale yellow transparent liquid with a fruity smell and taste. This compound is widely used in various fields, including the food and fragrance industry, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxoheptanoate can be synthesized through the reaction of valeryl chloride with dimethyl malonate in the presence of a base such as sodium methoxide . The reaction typically involves heating the mixture under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of 3-oxoheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Methyl 3-oxopentanoate
  • Methyl 3-oxohexanoate
  • Methyl 3-oxooctanoate

Comparison:

This compound stands out due to its optimal balance of chain length and functional groups, making it versatile for various applications.

Properties

IUPAC Name

methyl 3-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTKGERSDUGZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338056
Record name Methyl 3-oxoheptanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39815-78-6
Record name Heptanoic acid, 3-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39815-78-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid, 3-oxo-, methyl ester
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Synthesis routes and methods I

Procedure details

After stirring for 20 minutes, 9.3 ml of methyl acetoacetate were dropped, stirring was continued for 30 minutes at 0° C. and further 54 ml of butyllithium 1.6M in hexane were dropped. After further 30 minutes 8.4 ml of propyl iodide were dropped into the dark orange solution. The temperature was allowed to raise to room temperature and after 30 minutes, 50 ml of 37% HCl diluted with 100 ml of H2O were continuously dropped while keeping the temperature under 15° C. The reaction mixture was extracted with Et2O. The organic phase was washed with a NaCl saturated solution, dried on Na2SO4 and evaporated to dryness. The residue was purified by FC (eluent: AcOEt/hexane 1:9). 8.3 g of a clear oil were obtained (yield 61%); 1H-NMR (200 MHz, CDCl3)δ: 0.90 (t, 3H), 1.22-1.65 (m, 4H), 2.53 (t, 2H), 3.44 (s, 2H), 3.73 (s, 3H).
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
8.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
61%

Synthesis routes and methods II

Procedure details

Under the same conditions as in Example 1, 116 g (1.0 mol) of methyl acetoacetate in a mixture of 520 ml of methylene chloride and 30 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 138.7 g (1.15 mol) of valeryl chloride. The pH in this gave 151 g (GC purity 82.5%) of methyl valerylacetate (yield 79.0%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
138.7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Methyl 3-oxoheptanoate in the synthesis of spirodihydropyranocoumarins?

A: this compound serves as a reactant in the Pechmann condensation reaction with spirochromanol. [] This reaction results in the formation of a specific spirodihydropyranocoumarin derivative by adding a pyran-2-one ring to the spirochromanone structure. []

Q2: Beyond spirodihydropyranocoumarins, are there other applications of this compound in synthetic chemistry?

A: Yes, this compound is utilized in the synthesis of Dronedarone hydrochloride, a medication used to treat certain heart rhythm problems. [] It acts as a key building block in a multi-step synthesis, reacting with a benzofuran derivative to form an intermediate compound. This intermediate then undergoes further transformations to eventually yield Dronedarone hydrochloride. []

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